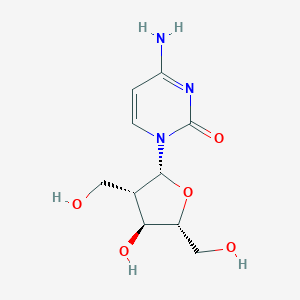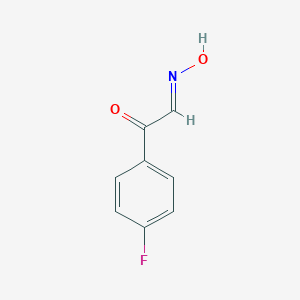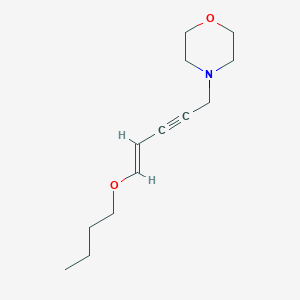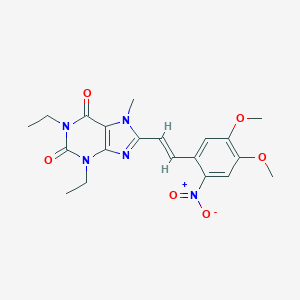
25,26,26,26,27,27,27-Heptafluorocholesterol
Vue d'ensemble
Description
25,26,26,26,27,27,27-Heptafluorocholesterol is a fluorinated derivative of cholesterol. It is a synthetic compound with the empirical formula C27H39F7O and a molecular weight of 512.59 g/mol . This compound is often referred to as F7-Cholesterol and is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25,26,26,26,27,27,27-Heptafluorocholesterol involves multiple steps. One common method starts with cholesterol as the base compound. The fluorination process typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure the selective addition of fluorine atoms at the specified positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
25,26,26,26,27,27,27-Heptafluorocholesterol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thiols (R-SH), amines (R-NH2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Thiol or amine derivatives
Applications De Recherche Scientifique
25,26,26,26,27,27,27-Heptafluorocholesterol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 25,26,26,26,27,27,27-Heptafluorocholesterol involves its interaction with biological membranes and proteins. The fluorine atoms in the compound increase its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This integration can modulate membrane fluidity and influence the activity of membrane-bound proteins and receptors . Additionally, the compound’s ability to rescue hedgehog signaling in sterol-depleted cells suggests its role in maintaining cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: The parent compound, widely found in biological membranes.
Hydrogenated Cholesterol: A derivative with similar molecular orientation and phospholipid interaction properties.
Fluorocholesterols: Other fluorinated derivatives with varying degrees of fluorination.
Uniqueness
25,26,26,26,27,27,27-Heptafluorocholesterol is unique due to its high degree of fluorination, which imparts distinct physical and chemical properties. The presence of seven fluorine atoms significantly enhances its stability and resistance to oxidation compared to other cholesterol derivatives . This makes it particularly valuable in applications requiring robust and durable materials.
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAIJEYNEJQOCE-OLSVQSNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897495 | |
| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153463-21-9 | |
| Record name | 25,26,26,26,27,27,27-Heptafluorocholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153463219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorination of the cholesterol side chain in 25,26,26,26,27,27,27-Heptafluorocholesterol affect its interaction with cell membranes compared to cholesterol and hydroxycholesterols?
A1: Research indicates that this compound exhibits interfacial properties very similar to cholesterol itself. [] This suggests that the fluorinated side chain mimics the spatial occupancy of cholesterol within cell membranes. Conversely, hydroxycholesterols, depending on the position of the hydroxyl group, can either expand or condense 1-palmitoyl-2-oleoyl-sn-3-glycero-phosphocholine (POPC) monolayers, indicating altered membrane interactions compared to cholesterol. []
Q2: Does this compound influence cholesterol metabolism in a similar way to its non-fluorinated analog?
A2: Studies using cultured mammalian cells (CHO-K1 and HepG2) demonstrate that this compound has little to no effect on 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity. [] HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway. This is in stark contrast to the potent inhibitory effect of 3β-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one, another fluorinated analog, which effectively reduces HMG-CoA reductase activity. [] This suggests that the structural differences between these analogs, particularly the presence of the ketone group at the 15 position in the latter, play a crucial role in their influence on cholesterol metabolism.
Q3: What are the advantages of incorporating deuterium or tritium into the structure of this compound for research purposes?
A3: The synthesis of this compound labeled with deuterium or tritium at the C-23 position offers valuable tools for biological investigations. [] Deuterium labeling, confirmed by 1H, 2H, and 13C NMR, enables researchers to track the molecule's fate in metabolic studies and investigate its interactions within biological systems. [] The tritium-labeled analog, with its high specific activity (472 mCi/mmol), allows for sensitive detection and quantification in biological samples, facilitating studies on uptake, distribution, and metabolism of this fluorinated cholesterol analog. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)


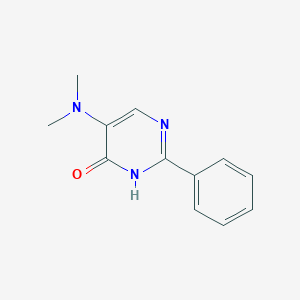
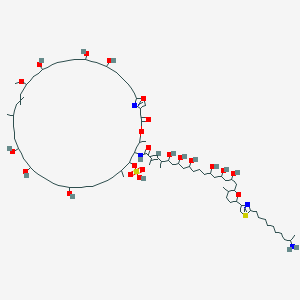
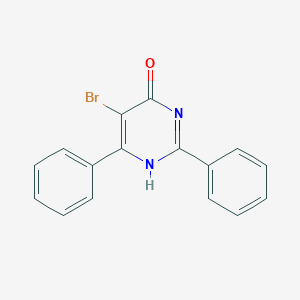

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
